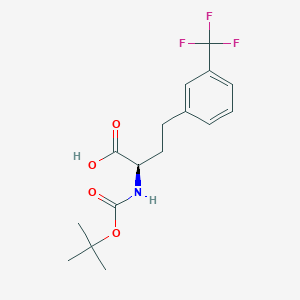

Boc-3-trifluoromethyl-D-homophenylalanine

Description

Boc-3-trifluoromethyl-D-homophenylalanine is a synthetic, Boc-protected amino acid derivative characterized by a trifluoromethyl (-CF₃) substituent at the meta (3-) position of the phenyl ring and a D-configuration. Its molecular formula is C₁₅H₁₈F₃NO₄, with a molecular weight of 333.30 g/mol and a melting point of 135–138°C . The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amino group, enhancing stability during peptide synthesis. The trifluoromethyl group contributes to increased lipophilicity and metabolic resistance, making this compound valuable in medicinal chemistry and drug development .

Properties

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[3-(trifluoromethyl)phenyl]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F3NO4/c1-15(2,3)24-14(23)20-12(13(21)22)8-7-10-5-4-6-11(9-10)16(17,18)19/h4-6,9,12H,7-8H2,1-3H3,(H,20,23)(H,21,22)/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AILCRXQIDUAVMW-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC1=CC(=CC=C1)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC1=CC(=CC=C1)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Trifluoromethylbenzaldehyde Intermediate

The synthesis commences with 3-trifluoromethylbenzaldehyde , a commercially available building block. Alternative routes involve:

-

Friedel-Crafts Acylation : Treatment of trifluorotoluene with chloroacetyl chloride in the presence of AlCl₃ yields 3-trifluoromethylacetophenone, followed by oxidation to the aldehyde.

-

Cross-Coupling : Palladium-catalyzed coupling of 3-bromobenzotrifluoride with formaldehyde surrogates under CO atmosphere.

Key Data :

Construction of the Homophenylalanine Backbone

The homophenylalanine core is assembled via Knoevenagel Condensation followed by Michael Addition :

-

Knoevenagel Step :

-

Michael Addition :

Stereochemical Control :

Reductive Amination and Boc Protection

-

Reductive Amination :

-

Boc Protection :

Optimization of Critical Reaction Parameters

Hydrogenation Catalysts and Solvent Systems

Comparative studies of hydrogenation catalysts reveal:

| Catalyst | Solvent | ee (%) | Yield (%) |

|---|---|---|---|

| PtO₂ | Acetic acid | 96.4 | 90 |

| Pd(OH)₂/C | THF/MeOH | 97.0 | 94.5 |

Polar aprotic solvents (THF, MeOH) enhance solubility of intermediates, while acetic acid improves proton availability for imine reduction.

Temperature and Pressure Effects on Stereoselectivity

-

Low-Temperature Hydrogenation (15°C): Slower reaction kinetics favor thermodynamic control, increasing ee to 98%.

-

High-Pressure H₂ (90 psi): Accelerates reduction but risks over-hydrogenation of the aromatic ring.

Characterization and Analytical Validation

Spectroscopic Data

Chiral HPLC Analysis

-

Column : Chiralpak IC (4.6 × 250 mm)

-

Mobile Phase : Hexane/EtOH (80:20), 1.0 mL/min

-

Retention Time : 12.7 min (D-enantiomer), 14.2 min (L-enantiomer).

Alternative Synthetic Routes and Limitations

Enzymatic Resolution

Solid-Phase Peptide Synthesis (SPPS)

-

While SPPS is feasible for incorporating Boc-protected amino acids, the trifluoromethyl group’s electron-withdrawing nature complicates Fmoc deprotection.

Industrial-Scale Considerations

Cost Analysis of Key Reagents

| Reagent | Cost per kg (USD) | Impact on Process |

|---|---|---|

| (S)-Phenylglycine Amide | 2,500 | High (chiral auxiliary) |

| PtO₂ | 8,000 | Moderate (reusable) |

Chemical Reactions Analysis

Types of Reactions

Boc-3-trifluoromethyl-D-homophenylalanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the trifluoromethyl group or other functional groups.

Substitution: The trifluoromethyl group can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups .

Scientific Research Applications

Peptide Synthesis

Boc-3-trifluoromethyl-D-homophenylalanine serves as an essential building block in the synthesis of peptides. The tert-butyloxycarbonyl (Boc) protecting group is commonly used to prevent premature reactions during the coupling processes in peptide synthesis. This allows for the creation of complex peptide structures that are crucial for therapeutic applications .

Key Aspects:

- Facilitates Coupling Reactions: The Boc group protects the amino functionality, allowing for selective reactions.

- Diversity in Peptide Libraries: Its incorporation into peptide libraries enables the exploration of novel therapeutic agents.

Drug Development

The trifluoromethyl group in this compound significantly enhances its pharmacological properties. This modification increases lipophilicity and metabolic stability, which can improve the bioavailability of drug candidates .

Applications:

- Inhibitors of Dipeptidyl Peptidase IV (DPP-IV): Derivatives of homophenylalanine have shown promise as DPP-IV inhibitors, which are important in diabetes treatment due to their role in glucose metabolism.

- Therapeutic Agents: The compound's unique properties make it suitable for developing drugs targeting various biological pathways.

Biochemical Research

In biochemical studies, this compound is utilized to investigate protein interactions and enzyme activities. Its structural similarity to phenylalanine allows it to interact with biological receptors effectively .

Research Focus:

- Binding Affinity Studies: Researchers explore how modifications to the homophenylalanine structure affect binding profiles and inhibitory effects against specific enzymes.

- Enzyme Activity Modulation: The compound aids in understanding the mechanisms of enzymatic reactions and protein functions.

Material Science

Beyond biological applications, this compound can be incorporated into polymers to enhance their thermal and mechanical properties. This application is particularly beneficial for industries focused on advanced materials .

Benefits:

- Improved Material Properties: The incorporation of fluorinated compounds can lead to enhanced stability and performance in various applications.

Comparative Analysis with Other Compounds

The following table summarizes key features of this compound compared to related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Trifluoromethyl group; Boc protection | Enhanced lipophilicity; DPP-IV inhibition |

| Homophenylalanine | No trifluoromethyl group | Basic amino acid activity |

| Boc-D-Phenylalanine | Phenyl group without trifluoromethyl | Involved in peptide synthesis |

| Boc-L-Homophenylalanine | L-isomer variant | Similar activity profile |

| Boc-D-Homoarginine | Contains a guanidino group | Potentially different enzyme interactions |

Mechanism of Action

The mechanism of action of Boc-3-trifluoromethyl-D-homophenylalanine involves its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include enzymatic reactions and receptor binding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Substituent Position and Stereochemistry

Boc-L-2-Trifluoromethylphenylalanine (CAS 167993-21-7)

- Key Differences :

- The trifluoromethyl group is at the ortho (2-) position instead of the meta (3-) position.

- The stereochemistry is L-configuration (vs. D-configuration in the target compound).

- Implications :

- L-isomers are more commonly used in natural peptide sequences, while D-isomers improve enzymatic stability .

Fmoc-3-(Boc-aminomethyl)-L-phenylalanine (CAS 205526-38-1)

- Key Differences :

- Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.

- Features an additional Boc-aminomethyl substituent on the phenyl ring.

- Implications :

- Fmoc is base-labile, whereas Boc requires acidic conditions for removal, influencing synthetic strategies.

- The aminomethyl group introduces a polar functional site, enhancing interaction with biological targets .

Physicochemical and Functional Comparisons

Table 1: Comparative Data for Boc-3-Trifluoromethyl-D-Homophenylalanine and Analogs

| Compound Name | CAS Number | Molecular Formula | Substituent Position | Protecting Group | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|---|

| This compound | 142995-31-1 | C₁₅H₁₈F₃NO₄ | 3- (meta) | Boc | 135–138 | Peptide therapeutics |

| Boc-L-2-trifluoromethylphenylalanine | 167993-21-7 | C₁₅H₁₈F₃NO₄ | 2- (ortho) | Boc | Not reported | Enzyme inhibition studies |

| Fmoc-3-(Boc-aminomethyl)-L-phenylalanine | 205526-38-1 | C₂₆H₂₉FN₂O₆ | 3- (meta) | Fmoc, Boc | Not reported | Targeted drug delivery |

Functional Insights :

- Lipophilicity : The meta-trifluoromethyl group in this compound provides higher lipophilicity than ortho-substituted analogs, improving membrane permeability .

- Stereochemical Impact : D-isomers are less susceptible to proteolytic cleavage, extending the half-life of synthetic peptides .

- Protecting Group Flexibility : Fmoc/Boc hybrid analogs (e.g., CAS 205526-38-1) allow orthogonal deprotection strategies, enabling complex peptide architectures .

Biological Activity

Boc-3-trifluoromethyl-D-homophenylalanine is a modified amino acid that has garnered attention for its unique structural properties and potential biological activities. This compound is characterized by the presence of a trifluoromethyl group at the 3-position of the aromatic ring, which enhances its lipophilicity and metabolic stability. The following sections provide a detailed overview of its biological activity, synthesis, and relevant research findings.

Structural Features and Synthesis

This compound is synthesized using standard peptide chemistry techniques. The Boc (tert-butyloxycarbonyl) protecting group is employed to facilitate the synthesis by preventing premature reactions during coupling processes. The trifluoromethyl group significantly influences the compound's physicochemical properties, making it a valuable component in peptide synthesis and pharmacological applications.

Synthesis Overview:

- Protection of Amino Group : The amino group is protected with the Boc group.

- Coupling Reaction : The protected amino acid is coupled with other amino acids to form peptides.

- Deprotection : The Boc group is removed to yield the final product.

Biological Activity

This compound exhibits several biological activities primarily through its role in peptide synthesis and as a potential inhibitor of specific enzymes.

Enzyme Inhibition

Research indicates that derivatives of homophenylalanine, including this compound, can act as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and diabetes management. Inhibition of DPP-IV can enhance insulin secretion and decrease glucagon levels, making these compounds relevant in diabetes treatment strategies.

Table 1: Comparison of Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Trifluoromethyl group | DPP-IV inhibitor; enhances lipophilicity |

| Homophenylalanine | No trifluoromethyl group | Basic amino acid activity |

| Boc-D-phenylalanine | Phenyl group without trifluoromethyl | Used in peptide synthesis |

| Boc-L-homophenylalanine | L-isomer variant | Similar activity profile |

Case Studies and Research Findings

- DPP-IV Inhibition Studies :

- Peptide Synthesis Applications :

-

Pharmacokinetic Studies :

- Pharmacokinetic evaluations showed that compounds incorporating the trifluoromethyl substitution exhibited enhanced metabolic stability compared to their non-fluorinated counterparts. This stability is crucial for developing orally bioavailable therapeutics .

Q & A

Basic: How is Boc-3-trifluoromethyl-D-homophenylalanine synthesized and characterized in academic settings?

Methodological Answer:

The synthesis typically involves introducing the trifluoromethyl group at the 3-position of the phenyl ring via electrophilic substitution or transition-metal-catalyzed cross-coupling reactions. The Boc (tert-butoxycarbonyl) group is then added to the amino acid backbone under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. Chiral purity (D-configuration) is ensured by using enantiomerically pure starting materials or enzymatic resolution . Characterization relies on HPLC for enantiomeric excess (>95%) and NMR (¹H/¹³C/¹⁹F) to confirm structural integrity. For example, ¹⁹F NMR is critical to verify the trifluoromethyl group's position and electronic environment .

Basic: What analytical techniques are essential for assessing the stability of this compound under experimental conditions?

Methodological Answer:

Stability studies require:

- Accelerated degradation testing (e.g., exposure to heat, light, or acidic/basic conditions) followed by LC-MS to detect decomposition products like free amines or trifluoromethyl cleavage byproducts.

- Circular Dichroism (CD) to monitor conformational changes in the D-homophenylalanine backbone under varying pH.

- Mass spectrometry (HRMS) to confirm molecular weight integrity, especially given the labile Boc group .

Advanced: How does the trifluoromethyl group at the 3-position influence the compound’s pharmacokinetic properties in drug design?

Methodological Answer:

The -CF₃ group enhances lipophilicity (logP increases by ~1.5 units compared to non-fluorinated analogs), improving membrane permeability. However, its strong electron-withdrawing effect can reduce metabolic stability in cytochrome P450-rich environments. Researchers use in vitro microsomal assays to quantify metabolic half-life and molecular dynamics simulations to predict binding interactions with targets like GPCRs or proteases. Comparative studies with 4-CF₃ or 2-CF₃ analogs (e.g., Boc-L-2-Trifluoromethylphenylalanine, CAS 167993-21-7) reveal positional effects on target affinity .

Advanced: What strategies mitigate racemization risks during solid-phase peptide synthesis (SPPS) using this compound?

Methodological Answer:

Racemization is minimized by:

- Using low-temperature coupling protocols (0–4°C) with HOBt/DIC activation to reduce base-induced epimerization.

- Incorporating orthogonal protecting groups (e.g., Fmoc for lysine side chains) to avoid repeated Boc deprotection cycles.

- Monitoring via chiral HPLC after each coupling step. For example, D-homophenylalanine homologation (additional CH₂ group) increases steric hindrance, reducing racemization compared to standard phenylalanine derivatives .

Advanced: How do researchers resolve contradictions in bioactivity data for this compound derivatives?

Methodological Answer:

Contradictions often arise from:

- Batch-to-batch variability in enantiomeric purity. Rigorous QC protocols (e.g., ¹⁹F NMR for -CF₃ group integrity) are critical.

- Assay interference from the hydrophobic CF₃ group in fluorescence-based assays. Orthogonal methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) validate binding affinities.

- Meta-analyses of structural analogs (e.g., Boc-3,4-difluoro-D-homophenylalanine, CAS 1260588-78-0) clarify structure-activity relationships (SAR) .

Advanced: What computational tools are used to model the conformational effects of the D-homophenylalanine backbone in this compound?

Methodological Answer:

- Density Functional Theory (DFT) calculates rotational barriers around the Cα-Cβ bond, influenced by the CF₃ group’s steric bulk.

- Molecular docking (e.g., AutoDock Vina) predicts binding poses in enzyme active sites, with force fields parameterized for fluorine atoms.

- MD simulations (GROMACS) assess backbone flexibility in aqueous vs. lipid bilayer environments, critical for designing blood-brain barrier-penetrant peptides .

Advanced: How is isotopic labeling (e.g., ¹³C, ¹⁵N) applied to study the metabolic fate of this compound?

Methodological Answer:

- ¹³C-labeled CF₃ groups are synthesized using ¹³C-enriched trifluoromethylation reagents (e.g., Umemoto’s reagent).

- In vivo tracking via LC-MS/MS quantifies labeled metabolites in plasma/tissue samples.

- 19F NMR provides real-time monitoring of hepatic clearance without interference from endogenous fluorinated compounds .

Advanced: What are the challenges in synthesizing enantiomerically pure this compound at scale for preclinical studies?

Methodological Answer:

Key challenges include:

- Cost and availability of chiral catalysts for large-scale D-amino acid synthesis. Enzymatic resolution using acylases or lipases offers higher yields.

- Purification of homologated amino acids (e.g., D-homophenylalanine vs. phenylalanine) requires preparative HPLC with chiral columns (e.g., Chiralpak AD-H).

- Regulatory documentation for trifluoromethylated compounds demands rigorous impurity profiling (e.g., residual palladium from cross-coupling steps) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.